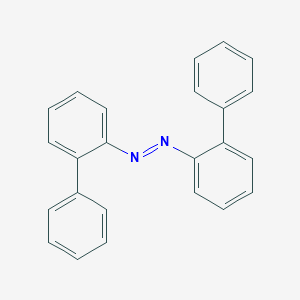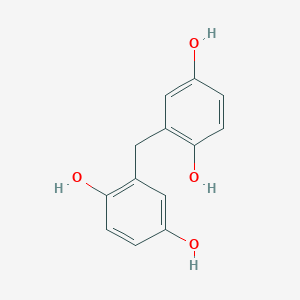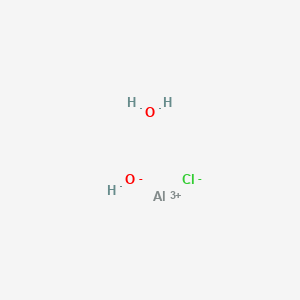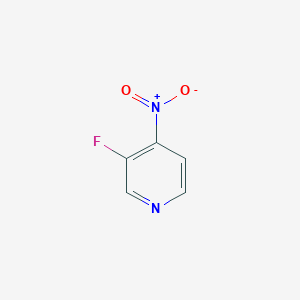![molecular formula C15H9F3O3 B080673 2-[3-(trifluoromethyl)benzoyl]benzoic Acid CAS No. 13450-38-9](/img/structure/B80673.png)
2-[3-(trifluoromethyl)benzoyl]benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(trifluoromethyl)benzoyl]benzoic acid, also known as TFBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFBA belongs to the class of organic compounds known as benzoic acids, which are commonly used in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[3-(trifluoromethyl)benzoyl]benzoic Acid involves its binding to the catalytic site of HDAC enzymes, preventing the removal of acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which can promote the transcription of certain genes. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been shown to selectively inhibit class I HDACs, which are involved in the regulation of cell proliferation and differentiation.
生化和生理效应
2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been shown to have a variety of biochemical and physiological effects in cells and organisms. In cancer cells, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has also been shown to modulate the activity of immune cells, leading to changes in cytokine production and immune response.
实验室实验的优点和局限性
2-[3-(trifluoromethyl)benzoyl]benzoic Acid has several advantages as a tool compound in scientific research. It is a highly selective inhibitor of HDAC enzymes, allowing for the specific modulation of gene expression patterns. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid is also relatively stable and can be easily synthesized in large quantities. However, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has some limitations in lab experiments. It can be toxic at high concentrations, and its effects can be influenced by the cellular environment and other factors.
未来方向
2-[3-(trifluoromethyl)benzoyl]benzoic Acid has significant potential for future research in various fields. One area of interest is the development of new cancer therapies that target HDAC enzymes. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid could also be used to study the role of HDACs in other biological processes, such as development and differentiation. Additionally, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid could be used as a tool compound to investigate the effects of histone acetylation on gene expression in different cell types and disease states.
Conclusion:
In conclusion, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid is a unique compound that has gained significant attention in scientific research due to its ability to selectively inhibit HDAC enzymes. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been used as a tool compound in various fields, including cancer research and immunology. While 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has some limitations in lab experiments, it has significant potential for future research and the development of new therapies.
合成方法
The synthesis of 2-[3-(trifluoromethyl)benzoyl]benzoic Acid involves the reaction of 3-(trifluoromethyl)benzoyl chloride with benzoic acid in the presence of a base such as triethylamine or potassium carbonate. The reaction proceeds via an acylation mechanism, resulting in the formation of 2-[3-(trifluoromethyl)benzoyl]benzoic Acid as a white crystalline solid. The purity of the product can be improved through recrystallization or chromatographic purification.
科学研究应用
2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been extensively used as a tool compound in scientific research due to its ability to selectively modify the activity of certain proteins. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid acts as an inhibitor of the histone deacetylase (HDAC) enzyme, which is involved in the regulation of gene expression. By inhibiting HDAC activity, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid can induce the acetylation of histone proteins, leading to changes in chromatin structure and gene expression patterns.
属性
CAS 编号 |
13450-38-9 |
|---|---|
产品名称 |
2-[3-(trifluoromethyl)benzoyl]benzoic Acid |
分子式 |
C15H9F3O3 |
分子量 |
294.22 g/mol |
IUPAC 名称 |
2-[3-(trifluoromethyl)benzoyl]benzoic acid |
InChI |
InChI=1S/C15H9F3O3/c16-15(17,18)10-5-3-4-9(8-10)13(19)11-6-1-2-7-12(11)14(20)21/h1-8H,(H,20,21) |
InChI 键 |
NOGVBNADQLELOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)




![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)





![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)
